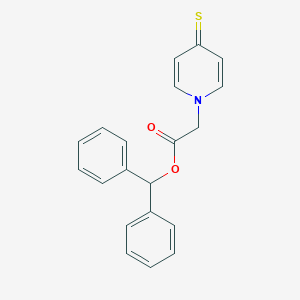![molecular formula C8H14O3 B012835 Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) CAS No. 109466-72-0](/img/structure/B12835.png)
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as vanillin or methyl vanillin, and it is a flavoring agent commonly used in the food industry. However, its properties have also been explored in various fields of study, including biochemistry, pharmacology, and medicine.
作用機序
The mechanism of action of vanillin is not fully understood. However, it is believed that vanillin exerts its effects through various pathways, including the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor-κB (NF-κB). Vanillin has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Vanillin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Vanillin has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, vanillin has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
Vanillin has several advantages for use in lab experiments. It is readily available and affordable, making it a cost-effective option for researchers. Additionally, vanillin has a low toxicity profile, which makes it a safe option for use in cell culture and animal studies. However, vanillin also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, vanillin can be unstable in certain conditions, which can affect its efficacy.
将来の方向性
There are several potential future directions for research on vanillin. One area of interest is the development of vanillin-based therapies for cancer treatment. Additionally, there is potential for the use of vanillin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of vanillin and its potential applications in various fields of study.
Conclusion:
In conclusion, vanillin is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, and it has potential applications in the treatment of cancer and neurodegenerative diseases. While vanillin has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the potential of vanillin and its mechanism of action.
合成法
Vanillin can be synthesized using various methods, including the oxidation of eugenol, which is a natural compound found in clove oil. Another method involves the use of guaiacol, which is a byproduct of the wood industry. This method involves the oxidation of guaiacol using air and a catalyst, such as copper or silver.
科学的研究の応用
Vanillin has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. Vanillin has also been investigated for its potential as a cancer-fighting agent. Studies have shown that vanillin can induce apoptosis, or programmed cell death, in cancer cells. Additionally, vanillin has been shown to inhibit the growth and proliferation of cancer cells.
特性
CAS番号 |
109466-72-0 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
(1R,3R,4R)-4-hydroxy-3-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-11-8-4-6(5-9)2-3-7(8)10/h5-8,10H,2-4H2,1H3/t6-,7-,8-/m1/s1 |
InChIキー |
DCDFGPPEPDQMPO-BWZBUEFSSA-N |
異性体SMILES |
CO[C@@H]1C[C@@H](CC[C@H]1O)C=O |
SMILES |
COC1CC(CCC1O)C=O |
正規SMILES |
COC1CC(CCC1O)C=O |
同義語 |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



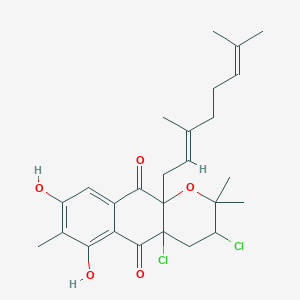

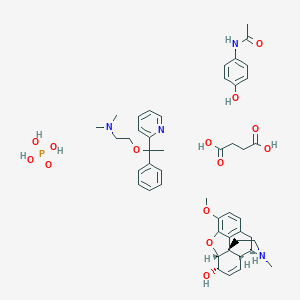
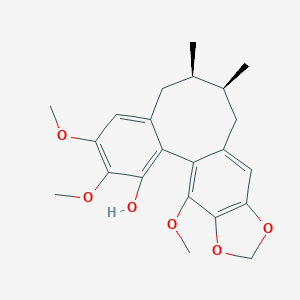
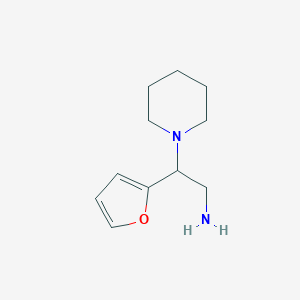
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
